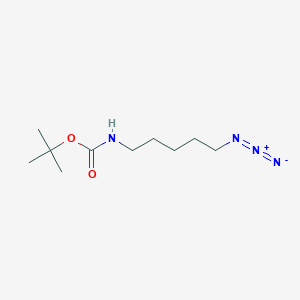

Tert-butyl N-(5-azidopentyl)carbamate

Description

Contextual Significance in Modern Synthetic Chemistry and Chemical Biology

In the realms of synthetic chemistry and chemical biology, the ability to link different molecules together is fundamental. This process, known as conjugation, is essential for creating a wide array of functional molecules, from therapeutic agents to diagnostic tools. The choice of the linker molecule is critical, as it can influence the properties and function of the final conjugate. Tert-butyl N-(5-azidopentyl)carbamate serves as an exemplary linker, offering a combination of stability and reactivity that is highly sought after in these fields.

Role as a Versatile Bifunctional Building Block

The versatility of this compound stems from its bifunctional nature. It possesses two distinct functional groups: a tert-butoxycarbonyl (Boc)-protected amine and a terminal azide (B81097) group. This "orthogonality" of functional groups allows for sequential and controlled reactions. The azide group can participate in highly specific "click chemistry" reactions, while the Boc-protected amine provides a latent amino group that can be deprotected and reacted under specific conditions. This dual functionality enables chemists to construct complex molecules in a stepwise and efficient manner.

A common synthetic route to this bifunctional linker involves a two-step process. First, 5-amino-1-pentanol (B144490) is reacted with di-tert-butyl dicarbonate (B1257347) to protect the amino group, forming tert-butyl (5-hydroxypentyl)carbamate. The hydroxyl group is then converted to a good leaving group, typically a tosylate, by reaction with tosyl chloride. Finally, the tosylate is displaced by an azide ion (from sodium azide) to yield this compound.

Distinguishing Structural Features and Their Research Implications

The key to the utility of this compound lies in its distinct structural components:

The Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions. This allows for the selective unmasking of the amine functionality at a desired stage of a synthetic sequence, enabling further elaboration of the molecule.

The Azide Group: The azide moiety is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov Specifically, the azide group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole ring. organic-chemistry.org This reaction is highly efficient and bioorthogonal, meaning it can be performed in complex biological systems without interfering with native biochemical processes.

The Pentyl Spacer: The five-carbon aliphatic chain provides a flexible spacer between the two functional groups. This spacer arm is crucial for many applications, as it can prevent steric hindrance between the conjugated molecules and allow them to maintain their individual biological activities.

These features collectively make this compound a powerful tool for researchers, enabling the precise construction of molecules for a wide range of applications, including drug discovery, proteomics, and materials science.

| Feature | Description | Research Implication |

| Boc-Protected Amine | A stable, acid-labile protecting group for the primary amine. | Allows for selective deprotection and subsequent reaction of the amine group in a multi-step synthesis. |

| Azide Group | A highly reactive functional group for "click chemistry" reactions. | Enables efficient and specific conjugation to alkyne-containing molecules via CuAAC, forming a stable triazole linkage. |

| Pentyl Spacer | A five-carbon aliphatic chain separating the two functional groups. | Provides flexibility and reduces steric hindrance between conjugated entities, preserving their functional integrity. |

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(5-azidopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)12-7-5-4-6-8-13-14-11/h4-8H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXCACHANHJEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471754 | |

| Record name | tert-Butyl (5-azidopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129392-86-5 | |

| Record name | tert-Butyl (5-azidopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemical Transformations

Established Synthetic Routes for Tert-butyl N-(5-azidopentyl)carbamate and Analogues

The construction of this compound typically involves a sequence of reactions that introduce the carbamate (B1207046) and azide (B81097) functionalities. The order of these steps can be varied, but a common approach involves the initial protection of an amino alcohol followed by the conversion of the hydroxyl group to an azide.

Nucleophilic Substitution for Azide Installation

A primary method for introducing the azide group is through a nucleophilic substitution reaction, typically an SN2 type reaction. masterorganicchemistry.com This involves the displacement of a good leaving group by an azide salt, such as sodium azide (NaN3). A common precursor for this transformation is a Boc-protected amino alcohol, such as tert-butyl N-(5-hydroxypentyl)carbamate. The hydroxyl group is first activated by converting it into a better leaving group, for instance, a tosylate, mesylate, or a halide.

The general two-step process is as follows:

Activation of the Hydroxyl Group: The alcohol is reacted with an activating agent like p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding tosylate.

Azide Displacement: The resulting tosylate is then treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The azide ion (N3-) acts as a nucleophile, displacing the tosylate group to yield the desired alkyl azide. organic-chemistry.org

An alternative one-pot procedure for the direct conversion of alcohols to azides can also be employed, utilizing reagents such as triphenylphosphine (B44618), iodine, and imidazole (B134444) in the presence of sodium azide. ias.ac.in

Table 1: Representative Conditions for Nucleophilic Azide Installation

| Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Tert-butyl N-(5-hydroxypentyl)carbamate | 1. TsCl, Pyridine 2. NaN3 | DMF | 80 | 12 | ~85-95 |

| Tert-butyl N-(5-bromopentyl)carbamate | NaN3 | DMF | 60-80 | 6-12 | >90 |

| 5-Aminopentan-1-ol | 1. (Boc)2O, Et3N 2. MsCl, Et3N 3. NaN3 | CH2Cl2, then DMF | RT, then 70 | 24 | Good overall yield |

Carbamate Formation using Di-tert-butyl Dicarbonate (B1257347)

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step in the synthesis of the target molecule. Di-tert-butyl dicarbonate ((Boc)2O or Boc anhydride) is the most widely used reagent for this purpose due to its high reactivity and the clean byproducts (tert-butanol and carbon dioxide). wikipedia.orgchemicalbook.com The reaction involves the nucleophilic attack of the primary amine of a precursor, such as 5-azidopentan-1-amine, on one of the carbonyl carbons of the Boc anhydride. jk-sci.com

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et3N) or sodium bicarbonate, to neutralize the acidic proton of the amine and facilitate the reaction. chemicalbook.com A variety of solvents can be used, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). jk-sci.com

Table 2: Typical Conditions for N-Boc Protection with Di-tert-butyl Dicarbonate

| Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5-Azidopentan-1-amine | Triethylamine | Dichloromethane | 0 to RT | 2-4 | >95 |

| 5-Aminopentan-1-ol | Sodium Bicarbonate | Dioxane/Water | RT | 12-16 | ~90 |

| Alkyl Amine | 4-(Dimethylamino)pyridine (DMAP) (catalytic) | Acetonitrile | RT | 1-3 | High |

Multi-Component Coupling Strategies for Carbamate Synthesis

While the sequential approach of amine protection and azide installation is common, multi-component reactions (MCRs) offer an alternative, more convergent strategy for the synthesis of complex molecules, including carbamates. acs.orgnih.gov Although a direct one-pot synthesis of this compound via an MCR is not widely reported, the principles of MCRs could be adapted. For instance, a three-component reaction involving an amine, a carbonyl compound, and an isocyanide (Ugi reaction) or a related MCR could potentially be designed to incorporate the necessary functionalities. rsc.org

A hypothetical multi-component approach might involve the reaction of a bifunctional starting material in a one-pot process, which could enhance synthetic efficiency by reducing the number of purification steps. However, the development of such a specific MCR for this target molecule would require significant research and optimization.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the azide installation step, the choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF and DMSO are generally preferred as they effectively solvate the cation of the azide salt while leaving the azide anion highly nucleophilic. masterorganicchemistry.com The temperature is also a critical factor; higher temperatures can increase the reaction rate but may also lead to side reactions.

In the case of carbamate formation, the choice of base and its stoichiometry can influence the outcome. While tertiary amines like triethylamine are commonly used, in some cases, the use of a catalytic amount of a more potent acylation catalyst like 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction. chemicalbook.com

Table 3: Parameters for Optimization of Synthetic Steps

| Reaction Step | Parameter | Considerations for Optimization | Typical Outcome |

|---|---|---|---|

| Azide Installation (SN2) | Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are generally optimal. | Increased reaction rate and yield. |

| Temperature | Balancing reaction rate with potential for side reactions (e.g., elimination). | Optimal temperature is substrate-dependent, often in the range of 60-100 °C. | |

| Leaving Group | Iodide > Bromide > Tosylate > Mesylate > Chloride. | Faster reaction with better leaving groups. | |

| Carbamate Formation | Base | Stoichiometric amounts of a non-nucleophilic base (e.g., Et3N) are common. Catalytic DMAP can be used. | Efficient reaction and high yield. |

| Solvent | Aprotic solvents like DCM, THF, or acetonitrile are typically used. | Good solubility of reagents and minimal side reactions. | |

| (Boc)2O Equivalents | Slight excess (1.1-1.2 equivalents) is often used to ensure complete reaction. | High conversion of the starting amine. |

Selective Deprotection Strategies for the N-Boc Group

The removal of the N-Boc group is a common and crucial step in multi-step syntheses to liberate the free amine for subsequent reactions. The acid-lability of the Boc group allows for its selective cleavage under conditions that often leave other protecting groups intact. total-synthesis.com

Acid-Catalyzed Deprotection Mechanisms and Conditions

The deprotection of the N-Boc group is most commonly achieved using acidic conditions. nih.gov The mechanism involves the protonation of the carbamate carbonyl oxygen, which weakens the C-O bond. This is followed by the departure of the stable tert-butyl cation, which can then be quenched by a nucleophile or deprotonate to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.comcommonorganicchemistry.com

Commonly used acids for this transformation include trifluoroacetic acid (TFA) and hydrochloric acid (HCl). total-synthesis.comcommonorganicchemistry.com The choice of acid and solvent can be tailored to the specific substrate and the desired selectivity.

Trifluoroacetic Acid (TFA): TFA is a strong acid that is frequently used for Boc deprotection, often in dichloromethane (DCM) as a solvent. total-synthesis.com The reaction is typically fast and efficient at room temperature. A potential side reaction is the alkylation of nucleophilic residues by the liberated tert-butyl cation. To prevent this, scavengers such as triethylsilane or anisole (B1667542) can be added to the reaction mixture. wikipedia.org

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, is another common reagent for Boc deprotection. commonorganicchemistry.com This method is often preferred when TFA-sensitive functional groups are present in the molecule. The reaction with HCl typically affords the amine as its hydrochloride salt. researchgate.net

Table 4: Common Conditions for Acid-Catalyzed N-Boc Deprotection

| Acid Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 0.5 - 2 h | >95 | Scavengers may be needed to prevent t-butylation. wikipedia.org |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | RT | 1 - 4 h | >90 | Product is the hydrochloride salt. researchgate.net |

| Phosphoric Acid (aqueous) | - | 50 | 2 - 6 h | High | A milder, environmentally benign alternative. |

| Oxalyl Chloride | Methanol | RT | 1 - 4 h | up to 90 | Mild conditions, but may generate carbon monoxide. rsc.org |

The kinetics of HCl-catalyzed deprotection have been shown to have a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism. acs.org In contrast, deprotection with TFA can exhibit more complex kinetics. acs.org The choice of deprotection conditions is therefore a critical consideration in any synthetic sequence involving an N-Boc protected amine, and must be optimized to ensure high yield and purity of the desired product.

Azide Functional Group Interconversions

The azide functional group is a versatile synthon in organic chemistry, serving as a precursor to amines and participating in various cycloaddition reactions. wikipedia.orgresearchgate.net

One of the most common and mild methods for converting an azide to a primary amine is the Staudinger reaction. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine. wikipedia.orgorganic-chemistry.org The initial step is the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen gas to form an iminophosphorane. organic-chemistry.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and triphenylphosphine oxide. organic-chemistry.orgyoutube.com The Staudinger reaction is highly chemoselective and is compatible with a wide range of other functional groups, including the Boc protecting group present in this compound. organic-chemistry.org

Other reductive methods to convert azides to amines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or treatment with reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comorganic-chemistry.org These methods are also effective but may be less chemoselective than the Staudinger reaction, potentially affecting other reducible functional groups within the molecule. masterorganicchemistry.com

| Reagent | Conditions | Product | Selectivity |

| Triphenylphosphine, then H₂O | Mild, aqueous workup | Primary Amine | High |

| H₂, Pd/C | Catalytic Hydrogenation | Primary Amine | Can reduce other groups |

| LiAlH₄ | Strong reducing agent | Primary Amine | Can reduce other groups |

Beyond reduction to amines, the azide group of this compound can undergo other important transformations. The Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," is a prominent example where an organic azide reacts with an alkyne to form a stable 1,2,3-triazole ring. wikipedia.orgmasterorganicchemistry.com This reaction is known for its high efficiency, mild reaction conditions (especially in the copper-catalyzed version), and broad functional group tolerance. masterorganicchemistry.com

Acyl azides, which can be formed from carboxylic acids, undergo the Curtius rearrangement upon heating to form an isocyanate. wikipedia.orgmasterorganicchemistry.com This isocyanate can then be trapped with various nucleophiles. For example, reaction with an alcohol forms a carbamate, while reaction with water leads to a primary amine after decarboxylation of the intermediate carbamic acid. masterorganicchemistry.com

The terminal nitrogen of the azide group is mildly nucleophilic and can participate in substitution reactions. wikipedia.org For instance, azides can open epoxides in an Sₙ2-type process. masterorganicchemistry.com

These diverse reactions highlight the synthetic utility of the azide functional group in this compound, enabling its incorporation into a wide array of molecular structures and synthetic strategies. nih.gov

Advanced Reactivity and Mechanistic Studies of Functional Groups

Click Chemistry Methodologies and Reaction Kinetics

Tert-butyl N-(5-azidopentyl)carbamate is a valuable bifunctional molecule frequently utilized in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The presence of a terminal azide (B81097) group allows for highly specific cycloaddition reactions, while the tert-butyloxycarbonyl (Boc) protecting group on the amine provides a stable yet readily cleavable handle for subsequent synthetic modifications. This article explores the reactivity of this compound in two of the most prominent click chemistry methodologies: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne, catalyzed by a copper(I) species. nih.gov This reaction is noted for its reliability, mild reaction conditions, and high yields. researchgate.net

The active catalyst in CuAAC is the copper(I) ion. However, Cu(I) is prone to disproportionation and oxidation to the catalytically inactive Cu(II) state, especially in aqueous and aerobic environments. To overcome this, catalytic systems typically involve the in situ reduction of a stable Cu(II) salt (e.g., CuSO₄) using a mild reducing agent, most commonly sodium ascorbate. nih.govnih.gov

To further stabilize the Cu(I) oxidation state, prevent copper-mediated side reactions, and significantly accelerate the reaction rate, ancillary ligands are crucial. nih.govnih.gov A variety of ligands have been developed, with nitrogen-based chelators being particularly effective. Tris(triazolylmethyl)amine ligands, such as TBTA (tris(benzyltriazolyl)methyl amine) and its analogues, are widely used to protect the copper catalyst from oxidation and increase its catalytic activity. nih.govresearchgate.net Tripodal amine ligands have also been extensively studied, with research showing that factors like chelate arm length and steric hindrance can be fine-tuned to maximize reactivity. rsc.org Reducing the chelate arm length or decreasing steric hindrance around the copper center can significantly boost the reaction rate. rsc.org

Table 1: Common Ligands Used to Accelerate CuAAC Reactions

| Ligand Abbreviation | Full Name | Key Feature |

|---|---|---|

| TBTA | Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine | One of the first and most common accelerating ligands. |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Water-soluble analogue of TBTA, ideal for bioconjugation. |

| BTTP | 3-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propanol | Highly efficient ligand for bioconjugation applications. |

This table summarizes some of the key ligands developed to improve the efficiency and biocompatibility of the CuAAC reaction.

Achieving high yields and selectivity in CuAAC reactions involving this compound hinges on the careful control of several parameters. The choice of solvent is critical; the reaction proceeds well in a wide range of solvents, including water, t-BuOH/H₂O mixtures, and DMSO/H₂O, making it adaptable to various substrates. mdpi.com

Catalyst loading is another key variable. While early procedures used higher catalyst concentrations, the development of efficient ligands has enabled catalyst loading to be reduced significantly, in some cases to as low as 0.01 mol %. mdpi.com For many standard applications, catalyst loadings of 0.25 to 5 mol % are common, providing excellent yields (often >90%) in reasonable timeframes, from minutes to a few hours at room temperature. mdpi.com The use of recoverable and reusable catalytic systems, such as copper nanoparticles supported on materials like cellulose (B213188) or metal-organic frameworks (MOFs), offers a strategy for further optimization, simplifying product purification and reducing metal contamination. mdpi.com

When reactant concentrations are low (<10 μM), as is often the case in bioconjugation, the reaction can be slow. However, with proper ligand acceleration and optimization, quantitative yields can typically be achieved within an hour or two at room temperature. nih.gov

The CuAAC reaction is renowned for its exceptional functional group tolerance, proceeding efficiently in the presence of a vast array of chemical functionalities without the need for protecting groups. nih.gov This broad scope has led to its widespread use in fields ranging from drug discovery and materials science to complex bioconjugation.

However, a specific limitation concerning this compound relates to the stability of its Boc protecting group. The Boc group is labile under strong acidic conditions. total-synthesis.com This sensitivity can be a drawback in synthetic routes that require an acidic deprotection step for other functional groups, as the premature cleavage of the Boc group could occur. Furthermore, the tert-butyl cation generated during acidic deprotection can potentially lead to side reactions with other nucleophiles present in the system. total-synthesis.com Therefore, the use of this specific compound is best suited for reaction pathways where strongly acidic conditions are avoided, or where its deprotection is the intended final step. Another consideration in biological systems is the potential for copper ions, even when ligated, to generate reactive oxygen species (ROS), which can damage biomolecules. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cellular toxicity associated with the copper catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction relies on the high ring strain of a cyclooctyne (B158145) to react spontaneously with an azide, forming a triazole product without the need for any catalyst. nih.gov

The rate of the SPAAC reaction is primarily dictated by the structure of the cyclooctyne. This compound, as a primary alkyl azide, readily participates in these reactions. Bicyclo[6.1.0]non-4-yne (BCN) is a commonly used cyclooctyne that exhibits a good balance of stability and reactivity. Dibenzocyclooctyne (DBCO) is a more reactive cyclooctyne due to its increased ring strain, leading to significantly faster reaction kinetics compared to BCN. nih.gov

Kinetic studies have shown that primary azides, such as the one present in this compound, react rapidly and efficiently with these strained alkynes. The reaction rates are generally high, with second-order rate constants demonstrating the rapid nature of these catalyst-free ligations. For example, the reaction of azides with DBCO derivatives typically display second-order rate constants in the range of 1–2 M⁻¹s⁻¹. nih.gov The reaction with BCN is also efficient, though generally slower than with DBCO. researchgate.net This high reactivity, coupled with the absence of a catalyst, makes SPAAC an exceptionally powerful tool for live-cell imaging and other applications in sensitive biological environments.

Table 2: Comparative Reactivity in SPAAC

| Cyclooctyne | General Second-Order Rate Constant (k₂) with Alkyl Azides | Key Characteristic |

|---|---|---|

| BCN | ~0.1 - 0.3 M⁻¹s⁻¹ | Good balance of stability and reactivity. |

This table provides an overview of the relative reaction rates of a primary azide with two common cyclooctynes used in SPAAC.

Other [3+2] Cycloaddition Pathways

While the Huisgen 1,3-dipolar cycloaddition between azides and alkynes is the most prominent reaction of this class, the azide group can participate in several other [3+2] cycloaddition pathways. wikipedia.org These alternative reactions expand the synthetic utility of azide-containing compounds like this compound, offering different reactivity profiles and products.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed reaction which exclusively yields 1,4-disubstituted 1,2,3-triazoles, ruthenium catalysts, such as [Cp*RuCl] complexes, selectively produce the 1,5-disubstituted regioisomer. wikipedia.orgorganic-chemistry.orgnih.gov A key difference is that RuAAC can proceed with both terminal and internal alkynes, suggesting a mechanism that does not involve ruthenium acetylide intermediates. wikipedia.org The proposed mechanism involves the oxidative coupling of the alkyne and azide to form a ruthenacycle intermediate. nih.gov

Reactions with Alkenes: Azides can react with alkenes, particularly strained or electron-deficient ones, to form triazolines. acs.orgacs.org For instance, strained alkenes like norbornene show accelerated reactivity towards phenyl azide compared to acyclic alkenes. acs.org Photoinduced methods have also been developed where the photoisomerization of a cis-alkene to a more reactive trans-alkene triggers a strain-promoted azide-alkene cycloaddition. rsc.org

Organocatalytic Cycloadditions: Azides can react with enolizable aldehydes in an organocatalytic [3+2] cycloaddition. researchgate.net This "organo-click" reaction is characterized by high regioselectivity and mild reaction conditions, providing an alternative to metal-catalyzed cycloadditions. researchgate.net

Photochemical and Photocatalytic Cycloadditions: The reactivity of azides can be initiated or enhanced by light. Irradiation of vinyl or aryl azides with visible light in the presence of ruthenium or iridium photocatalysts can generate reactive nitrene intermediates that participate in various C-N bond-forming reactions. nih.gov There are also reports of photochemical azide-alkyne cycloadditions catalyzed by coordination polymers under visible light irradiation. rsc.orgthieme-connect.com In some cases, photochemical initiation can improve the regioselectivity of cycloadditions compared to thermal methods. nih.gov

Reactions with Alternative 1,3-Dipoles: While azides are the most studied 1,3-dipoles, other compounds like nitrileimines can serve as alternatives in [3+2] cycloadditions with various dipolarophiles, often proceeding at room temperature with base catalysis. nih.gov

Table 2: Regioselectivity of Azide-Alkyne Cycloaddition Reactions

| Catalyst | Alkyne Type | Product Regioisomer | Reference |

|---|---|---|---|

| None (Thermal) | Terminal/Internal | Mixture of 1,4- and 1,5- | wikipedia.org |

| Copper(I) | Terminal | 1,4-disubstituted | nih.gov |

| Ruthenium(II) | Terminal/Internal | 1,5-disubstituted | wikipedia.orgnih.gov |

Mechanistic Investigations of Carbamate (B1207046) Reactivity

Cleavage Pathways and Intermediate Formation

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under basic and mildly acidic conditions and its facile removal under stronger acidic conditions. umich.edu The cleavage of the Boc-carbamate in this compound is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. total-synthesis.commasterorganicchemistry.com

The deprotection mechanism proceeds through a series of well-defined steps: commonorganicchemistry.com

Protonation: The initial step involves the protonation of the carbonyl oxygen of the carbamate by the acid. total-synthesis.comcommonorganicchemistry.com

Fragmentation: The protonated carbamate then fragments. This involves the loss of a stabilized tertiary carbocation (the tert-butyl cation) to form a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas. commonorganicchemistry.com

Amine Formation: This decarboxylation step yields the free primary amine. Under the acidic reaction conditions, the amine is protonated to form its corresponding ammonium (B1175870) salt. commonorganicchemistry.com

The formation of the tert-butyl cation is a key feature of this mechanism. This cation can subsequently be quenched by a suitable nucleophilic scavenger, deprotonate to form isobutylene (B52900) gas, or potentially polymerize. commonorganicchemistry.com Kinetic studies have shown that the rate of HCl-catalyzed Boc deprotection can exhibit a second-order dependence on the acid concentration, which has been rationalized in terms of a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. nih.govacs.org

Influence of Nitrogen Substitution on Reactivity

The substitution pattern on the nitrogen atom of the carbamate group can significantly influence its chemical properties, including its stability and rotational dynamics. While the nitrogen in this compound is primary (within the carbamate structure), studies on related N-aryl and N-alkyl carbamates provide insight into how substitution affects reactivity.

The C–N bond in carbamates has partial double bond character, leading to hindered rotation. The energy barrier to this rotation is influenced by the electronic nature of the substituents on the nitrogen atom. nd.edu

Electron-donating groups on the nitrogen increase the rotational barrier (ΔG‡). This is because they increase the electron density on the nitrogen, enhancing the resonance with the carbonyl group and strengthening the C-N double bond character. nd.eduresearchgate.net

Electron-withdrawing groups (such as an aryl group) decrease the rotational barrier. nd.eduresearchgate.net These groups pull electron density away from the nitrogen, reducing its ability to donate its lone pair to the carbonyl. This results in more single-bond character in the C-N bond, making rotation easier. nd.edu

Table 3: Effect of N-Substituents on Carbamate C-N Bond Rotation

| Substituent Type on Nitrogen | Effect on Electron Density at N | C-N Bond Character | Rotational Energy Barrier (ΔG‡) |

|---|---|---|---|

| Electron-Donating (e.g., Alkyl) | Increase | More double bond character | Higher |

| Electron-Withdrawing (e.g., Aryl) | Decrease | More single bond character | Lower |

Applications in Chemical Biology and Advanced Organic Synthesis

Bioconjugation Strategies and Biomolecule Functionalization

The dual functionality of Tert-butyl N-(5-azidopentyl)carbamate makes it an ideal reagent for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, carbohydrates, and nucleic acids. The typical strategy involves a two-step process. First, the Boc-protected amine is deprotected to reveal a primary amine. This amine can then be coupled to a molecule of interest, such as a fluorescent dye, a drug molecule, or a biotin (B1667282) tag, typically through amide bond formation. The resulting azide-functionalized molecule is then ready to be "clicked" onto a biomolecule that has been metabolically, enzymatically, or chemically engineered to possess a complementary alkyne group.

The general approach is as follows:

Linker-Molecule Conjugation: A reporter molecule (e.g., a fluorophore or biotin) containing a carboxylic acid or an activated ester is reacted with the primary amine of deprotected this compound (5-azido-1-pentanamine).

Protein Modification: A target protein is modified to incorporate an alkyne group. This is often achieved by introducing an alkyne-bearing unnatural amino acid into the protein's sequence through genetic code expansion.

Click Reaction: The azide-functionalized reporter molecule is then covalently attached to the alkyne-modified protein via a CuAAC or SPAAC reaction. This results in a stably labeled protein with the reporter molecule attached via a triazole linkage.

This strategy allows for precise, site-specific labeling that is often difficult to achieve with traditional methods that target natural amino acid side chains (e.g., lysines or cysteines), which may appear multiple times in a protein sequence.

Glycans play critical roles in cell signaling, recognition, and immunology. Attaching probes to carbohydrates allows for the study of these complex processes. Azide-alkyne click chemistry is a powerful method for labeling glycans. Living cells can be metabolically engineered to express sugars bearing alkyne groups on their surface. An azide-functionalized probe, synthesized using this compound as a linker, can then be used to label these cell-surface glycans.

For instance, a fluorescent dye could be coupled to the amine end of the linker, and the resulting azide-probe could be used to image the distribution and dynamics of specific glycans on live cells that have been fed an alkyne-modified sugar precursor.

The modification of nucleic acids is essential for applications ranging from diagnostics to therapeutics. DNA and RNA can be functionalized with alkyne groups during solid-phase synthesis using modified phosphoramidite (B1245037) building blocks. An azide-containing molecule, derived from this compound, can then be attached to these alkyne-modified oligonucleotides post-synthetically via click chemistry. nih.gov This allows for the attachment of various labels, such as fluorescent dyes for DNA sequencing and imaging, or therapeutic agents for targeted delivery. The linker's flexibility can be advantageous in ensuring that the attached molecule does not interfere with hybridization or other biological functions of the nucleic acid.

Immobilizing enzymes onto solid supports is a widely used technique to enhance their stability, reusability, and applicability in industrial processes and diagnostics. A common strategy involves functionalizing a solid support (e.g., beads or a surface) with alkyne groups.

An enzyme of interest can be modified with an azide (B81097) group. While direct examples using this compound are not specified in the provided search context, a plausible synthetic route would involve modifying the enzyme with a linker derived from this compound. For example, the amine end of the linker could be attached to the enzyme via surface lysines or glutamic/aspartic acid residues. The terminal azide would then be available to "click" the enzyme onto the alkyne-functionalized support. This covalent and specific attachment method can lead to more robust and active immobilized enzyme preparations compared to non-specific adsorption methods.

Molecular Probe Design and Synthesis

Molecular probes are essential tools for visualizing and detecting specific molecules or processes within complex biological environments. The synthesis of such probes often requires a modular approach where a recognition element, a signaling unit (e.g., a fluorophore), and a linker are combined.

This compound is a valuable building block for the synthesis of fluorescent probes. Its bifunctional nature allows for the connection of a fluorophore to a biomolecule-targeting moiety.

A typical synthetic scheme is outlined below:

The primary amine of deprotected this compound is reacted with a fluorescent dye that contains an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond, yielding an azide-functionalized fluorophore.

This azide-fluorophore conjugate can then be attached to a wide variety of alkyne-containing molecules, such as peptides, inhibitors, or oligonucleotides, that are designed to bind to a specific biological target.

The result is a targeted fluorescent probe where the five-carbon chain of the original linker acts as a spacer, separating the fluorophore from the targeting molecule to minimize potential steric hindrance or quenching effects.

Table of Reaction Participants in Bioconjugation

| Role in Reaction | Example Molecule/Moiety | Function |

|---|---|---|

| Bifunctional Linker | This compound | Connects a reporter molecule to a biomolecule. |

| Reporter Molecule | Fluorescein-NHS ester, Biotin-NHS ester | Provides a detectable signal or affinity tag. |

| Bioorthogonal Handle 1 | Azide (-N₃) | Reactive group on the linker for click chemistry. |

| Bioorthogonal Handle 2 | Terminal Alkyne | Reactive group on the biomolecule for click chemistry. |

| Target Biomolecule | Protein, Glycan, DNA | The biological molecule to be labeled. |

Synthesis of Affinity Labels and Activity-Based Probes

The development of affinity labels and activity-based probes (ABPs) is a cornerstone of chemical biology, enabling the identification and functional characterization of proteins in complex biological systems. This compound serves as a valuable linker for the construction of these molecular tools. The azide group provides a handle for the attachment of a reporter tag, such as a fluorophore or a biotin molecule, via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". nih.gov

The synthesis of an ABP using this linker would typically involve two key steps. First, the Boc-protected amine can be deprotected and then coupled to a reactive electrophile or a photoactivatable group designed to covalently bind to the active site of a target enzyme or protein. nih.gov This "warhead" provides the basis for the probe's activity-dependent labeling. Subsequently, the azide terminus can be "clicked" with an alkyne-modified reporter tag. This modular approach allows for the late-stage introduction of the detection moiety, which is advantageous as it prevents potential interference of a bulky tag with the initial protein-binding event. The five-carbon chain of the linker provides sufficient flexibility and spatial separation between the reactive group and the reporter tag to minimize steric hindrance.

| Probe Component | Function | Corresponding Moiety from this compound |

| Reactive Group | Covalently binds to the target protein | Attached to the deprotected amine |

| Linker | Connects the reactive group and reporter tag | Pentyl chain |

| Reporter Tag | Enables detection and isolation | Attached to the azide via click chemistry |

Applications in Fragment-Based Drug Discovery and Lead Optimization

In-situ click chemistry is a powerful target-guided synthesis strategy for the discovery of high-affinity ligands. nih.gov In this approach, a biological target templates the formation of a potent inhibitor from a mixture of smaller, weakly binding azide and alkyne fragments. This compound is an ideal candidate for the azide-containing fragment in such a screening library.

The underlying principle is that the protein's binding pocket brings the complementary azide and alkyne fragments into close proximity and in the correct orientation to accelerate their cycloaddition, forming a stable 1,2,3-triazole-linked inhibitor. nih.gov The pentyl chain of this compound acts as a flexible spacer, allowing the azide to probe different regions of the binding site. The Boc-protected amine can either be part of the initial fragment's pharmacophore or serve as a point for future diversification and optimization of the identified hit.

Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.gov A PROTAC consists of two ligands—one that binds the protein of interest and another that binds an E3 ligase—connected by a chemical linker. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This compound is a valuable building block for the synthesis of PROTAC linkers. broadpharm.commedchemexpress.com Its bifunctional nature allows for the sequential attachment of the two different ligands. For instance, the azide group can be used to connect to an alkyne-modified ligand via click chemistry. nih.gov Following this, the Boc-protecting group can be removed to reveal a primary amine, which can then be coupled to the second ligand using standard amide bond formation or other amine-reactive chemistries. The five-carbon alkyl chain offers a degree of flexibility and length that can be crucial for optimal ternary complex formation and subsequent protein degradation.

| PROTAC Component | Role in PROTAC Assembly |

| Ligand 1 (for Target Protein) | Can be attached via click chemistry to the azide |

| Ligand 2 (for E3 Ligase) | Can be coupled to the deprotected amine |

| Linker | The pentyl chain provides spacing and flexibility |

Synthesis of Complex Molecular Architectures for Biological Interrogation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is one of the most reliable and widely used click chemistry reactions, yielding stable 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net this compound is an excellent substrate for this reaction, serving as a source of a functionalized azide. By reacting it with a diverse range of terminal alkynes, a library of triazole-containing compounds can be readily synthesized.

The resulting triazole ring is not merely a linker but is often considered a pharmacologically important scaffold due to its hydrogen bonding capabilities, dipolar nature, and metabolic stability. The reaction is highly efficient and tolerates a wide variety of functional groups, making it a powerful tool for the rapid generation of molecular diversity. nih.gov The Boc-protected amine on the pentyl chain provides an additional site for further chemical elaboration, allowing for the creation of complex, multi-functional molecules. researchgate.net

Beyond its use in click chemistry, the azide group in this compound can be chemically transformed to provide other useful functional groups. Specifically, the azide can be selectively reduced to a primary amine through methods such as Staudinger reduction (using triphenylphosphine (B44618) followed by hydrolysis) or catalytic hydrogenation.

This transformation, coupled with the eventual deprotection of the Boc-protected amine, makes this compound a precursor to 1,5-diaminopentane (cadaverine), a valuable building block in its own right. More importantly, the differential protection allows for the selective functionalization of the two amino groups. For example, the azide can be reduced and the resulting amine can be acylated or alkylated. Subsequently, the Boc group can be removed under acidic conditions to reveal the second amine for further modification. This orthogonal protection strategy is highly valuable in the multi-step synthesis of complex nitrogen-containing compounds. researchgate.net

Applications in Materials Science and Polymer Chemistry

Polymer Functionalization and Grafting Techniques

The unique structure of tert-butyl N-(5-azidopentyl)carbamate is particularly advantageous for the synthesis of well-defined and complex polymer architectures through various functionalization and grafting techniques.

Post-Polymerization Modification Strategies via Click Chemistry

Post-polymerization modification is a powerful strategy for introducing specific functionalities along a polymer backbone or at its chain ends after the main polymerization process is complete. The azide (B81097) group of this compound is ideally suited for this purpose, primarily through CuAAC reactions. This "click" reaction is highly efficient, specific, and tolerant of a wide variety of functional groups and reaction conditions, making it an excellent tool for modifying polymers.

In a typical strategy, a polymer is first synthesized to contain alkyne-functional groups. Subsequently, this alkyne-bearing polymer is reacted with this compound in the presence of a copper(I) catalyst. This reaction grafts the pentyl carbamate (B1207046) moiety onto the polymer via a stable triazole linkage. The now-grafted Boc-protected amine can be preserved as a protected functional group or deprotected to yield a primary amine for further conjugation of biomolecules, dyes, or other functional units. This approach allows for the creation of polymers with precisely controlled functionalities without interfering with the initial polymerization process.

| Polymer Backbone | Functional Group for Clicking | Reagent Used | Resulting Grafted Moiety |

| Alkyne-modified Polyester | Pendent Acetylene | This compound | Pendent N-Boc-aminopentyl |

| Alkyne-terminated Polystyrene | Terminal Alkyne | This compound | Terminal N-Boc-aminopentyl |

End-Group Functionalization of Polymers with Azide Moieties

Controlling the functionality at the ends of polymer chains is crucial for applications such as block copolymer synthesis, surface immobilization, and the creation of star or branched polymers. This compound can be used to introduce a protected amine and an azide group at the terminus of a polymer chain.

This is often achieved by using an initiator or a terminating agent that has been modified with the compound. For instance, a molecule containing a hydroxyl or carboxyl group can be reacted with this compound (after deprotection of the amine and reaction with a suitable linker) to create a functional initiator for ring-opening polymerization or a chain transfer agent for radical polymerization. The resulting polymer will have an azide group at one end, ready for subsequent "click" reactions to attach other polymers or molecules. The Boc-protected amine at the other end of the linker provides another site for modification after deprotection.

Synthesis of Branched and Multi-Arm Polymeric Structures

The synthesis of complex polymer architectures like branched, graft, and multi-arm (star) polymers is facilitated by versatile reagents like this compound. The "grafting-onto" method is a common approach where pre-synthesized polymer chains are attached to a polymer backbone.

For example, a linear polymer backbone can be synthesized with multiple alkyne side chains. Separately, linear polymer chains can be synthesized with a terminal azide group, which can be introduced using an azide-functionalized initiator. These azide-terminated chains are then "clicked" onto the alkyne-functionalized backbone. This compound can be used to create the azide-terminated chains, often by modifying the initiator used in their synthesis. This modular approach allows for precise control over the length and composition of both the backbone and the grafted chains, enabling the creation of well-defined, densely grafted copolymers.

Design and Engineering of Advanced Functional Materials

Beyond modifying soluble polymers, this compound is instrumental in the bottom-up design of advanced materials such as hydrogels and functional surfaces, where precise control over chemical and physical properties is essential.

Hydrogel Formation and Property Modulation

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. Their properties are highly dependent on the polymer structure and the crosslinking density. This compound can be incorporated into hydrogel design as a crosslinking agent or as a means to introduce functionality.

In one approach, polymer chains functionalized with alkyne groups can be crosslinked using a bifunctional azide linker. While this compound itself is monofunctional in terms of its azide group, it can be used to synthesize multifunctional linkers. More directly, after deprotection, the primary amine can be used to attach the molecule to a polymer backbone, leaving the azide group pendent. These azide-functionalized polymers can then be crosslinked by reacting them with multi-alkyne molecules through click chemistry, forming a stable hydrogel network. The presence of the pentyl carbamate linker within the hydrogel structure can influence its mechanical properties, swelling behavior, and biodegradability.

| Hydrogel Precursor 1 | Hydrogel Precursor 2 | Crosslinking Chemistry | Role of Azide Moiety |

| Poly(alkyne methacrylate) | Bis-azide Linker | Click Chemistry (CuAAC) | Pendent group on polymer chains |

| Azide-functionalized Hyaluronic Acid | Alkyne-functionalized PEG | Click Chemistry (CuAAC) | Pendent group on polymer chains |

Surface Grafting and Self-Assembled Monolayers (SAMs) for Interface Control

Modifying surfaces at the molecular level is critical for controlling interfacial properties such as wettability, biocompatibility, and adhesion. Self-assembled monolayers (SAMs) provide a robust method for creating highly ordered organic thin films on various substrates.

To create a functional surface, a substrate like silicon oxide or gold can first be modified with a molecule that presents an alkyne group at its terminus. This alkyne-functionalized surface can then be reacted with this compound via a surface-confined click reaction. This process grafts a layer of molecules to the surface, terminating in a Boc-protected amine. Subsequent deprotection reveals a primary amine-terminated surface, which is a versatile platform for the covalent immobilization of proteins, DNA, or other bioactive molecules. This strategy allows for the creation of well-defined, functional interfaces with controlled chemical properties and spacing of the functional groups. The use of SAMs ensures a high degree of order and stability for the grafted layer.

Integration into Nanomaterials and Nanoconjugates

The precise control over surface chemistry afforded by this compound is highly advantageous in the realm of nanotechnology. It enables the synthesis of functionalized nanoparticles and the development of sophisticated nanoprobes.

Synthesis of Functionalized Nanoparticles and Polymeric Micelles

This compound can be used as a surface-modifying agent for a variety of nanoparticles, including gold nanoparticles (AuNPs) and polymeric micelles. The azide group allows for the attachment of targeting ligands, imaging agents, or other functional molecules to the nanoparticle surface using click chemistry. nih.govresearchgate.netacs.org This versatility is crucial for designing nanoparticles for specific applications in fields such as drug delivery and diagnostics. irjweb.comrsc.org

For instance, in the synthesis of functionalized polymeric micelles, amphiphilic block copolymers can be designed to incorporate this compound. The hydrophobic block would form the core of the micelle, capable of encapsulating hydrophobic drugs, while the hydrophilic block, functionalized with the azide- and protected amine-containing monomer, would form the corona. nih.govrsc.org The azide groups on the micelle surface can then be used to attach targeting moieties that direct the micelles to specific cells or tissues. nih.govnih.gov Subsequent deprotection of the amine can expose a positive charge, potentially facilitating cellular uptake.

Table 2: Research Findings on Azide-Functionalized Nanoparticles

| Nanoparticle Type | Functionalization Strategy | Key Finding | Potential Role of this compound |

| Gold Nanoparticles (AuNPs) | Ligand exchange with azide-terminated thiols. nih.govresearchgate.net | Creation of a versatile platform for bioconjugation via click chemistry, enhancing stability and functionality. nih.gov | As a precursor to an azide- and amine-terminated ligand for AuNP functionalization. |

| Polymeric Micelles | Incorporation of azide-functionalized polymers. nih.govnih.gov | Enables surface modification with targeting ligands for specific cell interactions and triggered drug release. nih.govnih.gov | As a monomer for synthesizing the hydrophilic block of the amphiphilic copolymer. |

| Magnetic Nanoparticles (Fe3O4) | Solvothermal synthesis with azide-functionalized polyethylene (B3416737) glycol. researchgate.netmdpi.com | One-step coating process yielding stable, water-dispersible nanoparticles ready for click chemistry functionalization. researchgate.netmdpi.com | As a modifier for the polymer coating to introduce azide functionalities. |

Nanoprobe Development for Advanced Characterization and Sensing

The ability to precisely modify surfaces at the nanoscale is fundamental to the development of advanced nanoprobes for sensing and characterization. This compound can be employed to functionalize the tips of atomic force microscopy (AFM) probes or the surfaces of sensor chips.

By attaching this molecule to a surface and then using click chemistry to immobilize specific recognition elements (e.g., antibodies, enzymes, or DNA strands), highly sensitive and selective biosensors can be created. nanoprobes.com The azide group provides a bio-orthogonal handle, meaning it does not react with biological molecules, ensuring that the recognition element is attached in a controlled manner without loss of activity. nanoprobes.com The subsequent deprotection of the amine could be used to modulate the surface charge or to attach a secondary signaling molecule. This dual functionalization capacity opens up possibilities for creating multi-modal nanoprobes that can simultaneously sense different analytes or provide complementary information about a sample.

Advanced Characterization and Computational Chemistry

Spectroscopic Analysis for Structural and Conformational Elucidation

Spectroscopy is the cornerstone for the structural verification of Tert-butyl N-(5-azidopentyl)carbamate, with each method providing unique insights into its molecular architecture.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. While comprehensive 2D NMR studies are not extensively published, the structure is readily confirmed by standard ¹H and ¹³C NMR analysis.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The tert-butyl group of the Boc protecting group characteristically appears as a sharp singlet with an integration of nine protons. The protons of the pentyl chain appear as distinct multiplets, with their chemical shifts influenced by the adjacent functional groups.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the carbamate (B1207046) and the quaternary carbon of the tert-butyl group are readily identifiable, as are the individual carbons of the pentyl chain. The chemical shifts are consistent with a Boc-protected amine at one end and an azide (B81097) group at the other.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 4.55 | Broad Singlet | 1H | N -H |

| ~ 3.27 | Triplet | 2H | -CH₂-N₃ |

| ~ 3.11 | Quartet | 2H | Boc-NH-CH₂ - |

| ~ 1.62 | Quintet | 2H | -CH₂ -CH₂-N₃ |

| ~ 1.54 | Quintet | 2H | Boc-NH-CH₂-CH₂ - |

| 1.44 | Singlet | 9H | -C(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 156.0 | C =O (carbamate) |

| ~ 79.1 | -C (CH₃)₃ |

| ~ 51.3 | -C H₂-N₃ |

| ~ 40.4 | Boc-NH-C H₂- |

| ~ 29.8 | Boc-NH-CH₂-C H₂- |

| ~ 28.6 | -C H₂-CH₂-N₃ |

| ~ 28.4 | -C(C H₃)₃ |

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), provides an accurate mass measurement, which can be used to verify the molecular formula, C₁₀H₂₀N₄O₂.

The calculated molecular weight of the compound is 228.1586 g/mol . In ESI-MS, it is commonly observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses of specific moieties.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺˙ | C₁₀H₂₀N₄O₂ | 228.1586 | Molecular Ion |

| [M+H]⁺ | C₁₀H₂₁N₄O₂⁺ | 229.1664 | Protonated Molecule |

| [M+Na]⁺ | C₁₀H₂₀N₄NaO₂⁺ | 251.1484 | Sodiated Adduct |

| [M-N₂]⁺˙ | C₁₀H₂₀N₂O₂⁺˙ | 200.1525 | Loss of Nitrogen gas from azide |

| [M-C₄H₈]⁺˙ | C₆H₁₂N₄O₂⁺˙ | 172.0960 | Loss of isobutylene (B52900) from Boc group |

Infrared (IR) and Raman spectroscopy are used to identify the key functional groups within the molecule through their characteristic vibrational frequencies.

IR spectroscopy is particularly effective for identifying the azide and carbamate groups. The azide group exhibits a very strong, sharp, and highly characteristic asymmetric stretching vibration. The carbamate group shows distinct absorptions for its N-H and C=O bonds.

Table 4: Characteristic Infrared (IR) Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~ 3340 | Medium, Broad | N-H Stretch | Carbamate |

| 2975, 2935, 2860 | Medium-Strong | C-H Stretch (sp³) | Alkyl, tert-butyl |

| ~ 2095 | Strong, Sharp | N≡N Asymmetric Stretch | Azide |

| ~ 1690 | Strong | C=O Stretch (Amide I) | Carbamate |

| ~ 1520 | Medium | N-H Bend (Amide II) | Carbamate |

Raman spectroscopy provides complementary information. While the C=O stretch is visible, the azide stretch is also a prominent feature, and the symmetric C-C stretches of the alkyl backbone are typically more Raman-active than IR-active.

To date, single-crystal X-ray diffraction data for this compound has not been reported in the surveyed literature. As a flexible aliphatic molecule, it may exist as an oil or a low-melting-point solid, making the growth of diffraction-quality single crystals challenging.

Should a crystal structure be obtained, it would provide unequivocal confirmation of the molecular connectivity and detailed information about its solid-state conformation, including precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the carbamate N-H donor and the carbonyl oxygen acceptor, which dictate the crystal packing arrangement.

Chromatographic and Separation Methodologies

The isolation and purification of this compound to a high degree of purity is critical for its subsequent use. This is typically achieved using modern liquid chromatography techniques.

Flash Chromatography: Flash column chromatography is the standard method for the routine purification of this compound after its synthesis. chemicalbook.com Given its moderate polarity, silica (B1680970) gel is used as the stationary phase. A gradient elution system involving a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is effective. The separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>98%), preparative reverse-phase HPLC (RP-HPLC) is the method of choice. ijcpa.in This technique is particularly useful for removing closely related impurities that may not be separable by flash chromatography.

Stationary Phase: A C18-functionalized silica column is typically used, where separation occurs based on the compound's hydrophobicity.

Mobile Phase: A gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is employed. The gradient typically starts with a high percentage of water and progressively increases the organic solvent concentration to elute the compound from the column.

Detection: The elution of the compound is monitored using a UV detector, as the carbamate functionality has some UV absorbance at lower wavelengths (~210 nm).

These advanced chromatographic methods are indispensable for obtaining this compound in a highly purified form, suitable for demanding applications. nih.gov

Method Development for Analytical Purity Assessment

The determination of the analytical purity of this compound is crucial for its application in further chemical synthesis, such as in bioconjugation or materials science where the azide functionality is utilized for "click" chemistry reactions. A robust analytical method must be able to separate the target compound from starting materials, by-products, and degradation products. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for this purpose. hpst.czresearchgate.netnih.govnih.gov

Method development would typically involve the systematic optimization of several parameters to achieve the desired separation and sensitivity. For a molecule like this compound, a reversed-phase HPLC method is a suitable starting point.

Key aspects of method development include:

Column Selection: A C18 column is often the first choice for non-polar to moderately polar compounds. The choice of particle size and column dimensions will depend on the desired resolution and analysis time.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol) would be necessary to elute the compound and any potential impurities with varying polarities.

Detection: A UV detector is commonly used for compounds with a chromophore. While the carbamate group has some UV absorbance, the lack of a strong chromophore might necessitate the use of a more universal detector like a mass spectrometer (MS) for higher sensitivity and specificity. An electrospray ionization (ESI) source in positive ion mode would likely be effective for detecting the protonated molecule [M+H]⁺.

Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase to ensure good peak shape.

A hypothetical optimized HPLC-MS method for the purity assessment of this compound is presented in the table below.

Table 1: Illustrative HPLC-MS Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Selected Ion Monitoring (SIM) of [M+H]⁺ |

Computational Chemistry Approaches

Computational chemistry offers invaluable insights into the molecular properties and reactivity of this compound at an atomic level. These methods can complement experimental data and guide further research.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are employed to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. nih.govresearchgate.netepa.gov

The first step in a computational study is typically a geometry optimization to find the lowest energy conformation of the molecule. mdpi.comcnr.itresearchgate.net For a flexible molecule like this compound, this involves exploring the potential energy surface to identify the global minimum. DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), are commonly used for this purpose. mdpi.com

Electronic structure analysis focuses on the distribution of electrons within the molecule and the nature of its molecular orbitals. mdpi.comresearchgate.netlibretexts.orgmpg.demdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of special importance as they govern the molecule's reactivity. In this compound, the HOMO is likely to be localized on the azide group, making it susceptible to electrophilic attack, while the LUMO might be distributed across the carbamate functionality. This analysis is crucial for understanding the molecule's role in reactions like cycloadditions. acs.orgnih.gov

Table 2: Representative Predicted Geometric and Electronic Properties from DFT Calculations

| Property | Predicted Value (Illustrative) |

| N-N bond length (azide) | ~1.25 Å, ~1.15 Å |

| C-N bond length (carbamate) | ~1.36 Å |

| HOMO Energy | -7.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 8.7 eV |

Quantum chemical calculations can be used to model chemical reactions and determine their feasibility. researchgate.netresearchgate.net For this compound, two important reactions to study would be the 1,3-dipolar cycloaddition of the azide group and the hydrolysis of the carbamate group.

By mapping the potential energy surface of the reaction, the transition state (the highest energy point along the reaction coordinate) can be located. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. fsu.edulibretexts.org For example, the activation energy for the reaction of the azide with a strained alkyne in a "click" reaction could be calculated to predict its efficiency. nih.gov Similarly, the energy barrier for the acid- or base-catalyzed hydrolysis of the tert-butyl carbamate (Boc) group could be determined. researchgate.net

A significant application of quantum chemical calculations is the prediction of spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. acs.orgnih.govresearchgate.netrsc.orgmdpi.com These predictions can be compared with experimental spectra to confirm the structure of the synthesized compound.

DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. While the absolute values may differ from experimental data, the relative shifts and coupling constants are often in good agreement. Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in an experimental IR spectrum. The characteristic asymmetric stretch of the azide group (around 2100 cm⁻¹) and the carbonyl stretch of the carbamate (around 1700 cm⁻¹) would be key features to compare.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical) |

| ¹³C NMR (C=O) | ~155 ppm | ~156 ppm |

| ¹H NMR (CH₂-N₃) | ~3.3 ppm | ~3.4 ppm |

| IR ν(N₃) (asymm) | ~2095 cm⁻¹ | ~2100 cm⁻¹ |

| IR ν(C=O) (carbamate) | ~1690 cm⁻¹ | ~1705 cm⁻¹ |

While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule in a condensed phase (e.g., in solution). uregina.canih.gov

For a flexible molecule like this compound, the pentyl chain can adopt numerous conformations. MD simulations can sample these conformations over time, providing a statistical distribution of the accessible states. This is important for understanding how the molecule behaves in solution and how its shape might influence its reactivity.

MD simulations can also be used to study how the molecule interacts with solvent molecules or other solute molecules. rsc.org By analyzing the radial distribution functions, one can determine the average distance and coordination number of solvent molecules around specific functional groups, such as the azide and carbamate moieties. This can provide insights into solvation effects on the molecule's conformation and reactivity.

Future Research Directions and Emerging Applications

Innovations in Bioorthogonal Ligation Chemistries and Their Expansion

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govwikipedia.org The azide (B81097) group is a cornerstone of this field, primarily through its participation in reactions like the Staudinger ligation and azide-alkyne cycloadditions. nih.govacs.org Future research is set to expand this toolkit, focusing on faster, more efficient, and mutually orthogonal reactions.

A key area of development is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction driven by the ring strain of cyclic alkynes. wikipedia.orgmagtech.com.cn Innovations are centered on the rational design of new cyclooctynes to enhance reaction kinetics. magtech.com.cn Strategies include lowering the LUMO (Lowest Unoccupied Molecular Orbital) through propargylic fluorination and increasing ring strain by fusing aryl rings, which has led to highly reactive reagents like difluorobenzocyclooctyne (DIFBO). magtech.com.cn The development of cyclononynes, which are more stable than cyclooctynes but still highly reactive, also represents a promising direction. magtech.com.cn Furthermore, research into secondary interactions, where adjacent functional groups can accelerate the cycloaddition, offers another avenue for creating faster and more selective ligation systems. rsc.org

The expansion of the bioorthogonal toolkit also involves developing new reaction pairs that are "mutually orthogonal," meaning they can be performed simultaneously in the same biological environment without cross-reactivity. This would allow for the simultaneous tracking and manipulation of multiple distinct biomolecules, a significant leap for systems biology.

Table 1: Comparison of Azide-Based Bioorthogonal Ligation Chemistries

| Reaction | Key Feature | Catalyst Required | Typical Application | Future Direction |

|---|---|---|---|---|

| Staudinger Ligation | Forms a stable amide bond. nih.gov | No | Live cell labeling. acs.org | Improving slow kinetics. nih.gov |

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable triazole ring; high efficiency. nih.govmdpi.com | Yes (Copper) | Labeling in complex lysates. acs.org | Reducing copper cytotoxicity for in vivo use. acs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry. wikipedia.org | No | Live cell and in vivo imaging. wikipedia.org | Designing faster and more stable cyclooctynes. magtech.com.cn |

Advancements in Targeted Material Design and Responsive Polymer Systems

The ability to functionalize materials with high precision using click chemistry makes azide-containing compounds invaluable in materials science. Future applications will increasingly focus on the creation of "smart" or responsive materials that can react to specific environmental stimuli, such as changes in pH or temperature. mdpi.comresearchgate.netusm.edu

In targeted material design, azide-functionalized polymers can be used to create nanoparticles for drug delivery. mdpi.comacs.orgnanosoftpolymers.com For example, amphiphilic copolymers with azide groups can self-assemble into nanoparticles. acs.org The azide groups presented on the surface can then be "clicked" with targeting ligands, such as peptides or antibodies, to direct the nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects. acs.orgacs.org Research is moving towards creating multifunctional platforms where a single nanoparticle can carry a therapeutic payload, a targeting moiety, and an imaging agent, all attached via orthogonal click chemistries.

Furthermore, azides can be incorporated into stimuli-responsive polymer systems. These materials can change their physical or chemical properties in response to external triggers. mdpi.com For instance, a hydrogel might be designed to release an encapsulated drug only in the acidic environment of a tumor. The azide group serves as a versatile anchor point to attach either the stimuli-responsive components or the therapeutic molecules themselves.

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Discovery and Optimization

While Tert-butyl N-(5-azidopentyl)carbamate is a valuable building block, its synthesis, and that of more complex derivatives, can be challenging. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to revolutionize synthetic chemistry. nih.govthe-scientist.comnih.gov

Beyond route discovery, ML algorithms can optimize reaction conditions. nih.govresearchgate.net By analyzing data from a few initial experiments, an AI can predict the optimal temperature, solvent, catalyst, and reaction time to maximize the yield of a desired product. nih.gov This approach accelerates the development process and reduces waste, making the synthesis of complex chemical tools more accessible and sustainable. the-scientist.com

Table 2: AI/ML Contributions to Synthesis Optimization

| AI/ML Application | Function | Potential Impact on Synthesis |

|---|---|---|

| Retrosynthesis Planning | Proposes synthetic pathways by deconstructing a target molecule. chemcopilot.com | Discovery of novel, shorter, and more cost-effective routes. chemical.ai |

| Reaction Condition Optimization | Predicts optimal parameters (temperature, solvent, etc.) for a reaction. nih.gov | Increased reaction yields and reduced development time. |

| Forward Reaction Prediction | Predicts the likely products from a given set of reactants and conditions. nih.gov | Validates proposed synthetic steps and avoids failed experiments. |

Development of Novel Biotechnological and Biomedical Tools and Methodologies

The bifunctional nature of this compound makes it an exemplary linker for constructing sophisticated biomedical tools. The azide provides a bioorthogonal handle for attaching to biomolecules, while the protected amine can be revealed to connect other functional units.

One of the most significant emerging applications is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.combroadpharm.com PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. medchemexpress.com Azide-containing linkers are used to connect the target-binding ligand to the E3 ligase ligand. medchemexpress.combroadpharm.com

Similarly, this compound is relevant to the construction of Antibody-Drug Conjugates (ADCs). medchemexpress.comglpbio.com ADCs use an antibody to deliver a potent cytotoxic drug specifically to cancer cells. The azide group can be used in a click reaction to attach the drug and linker to the antibody. nih.gov A particularly advanced application is the creation of Antibody-PROTAC conjugates, which use an antibody to deliver a PROTAC to a specific cell type, offering a new level of selectivity in protein degradation. nih.gov These advanced methodologies underscore the critical role of versatile linkers in the future of targeted therapeutics and chemical biology.

Q & A

Q. How to troubleshoot low yields in large-scale synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro